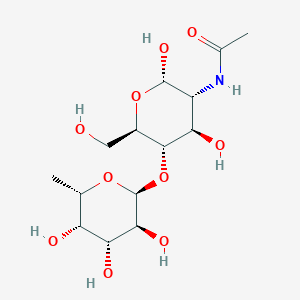
N1,N1,N6,N6-Tetramethyl-N1,N6-dioctadecylhexane-1,6-diaminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1,N1,N6,N6-Tetramethyl-N1,N6-dioctadecylhexane-1,6-diaminium chloride is a quaternary ammonium compound. It is characterized by its two long octadecyl chains and a hexane backbone with tetramethyl substitutions on the nitrogen atoms. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1,N6,N6-Tetramethyl-N1,N6-dioctadecylhexane-1,6-diaminium chloride typically involves the quaternization of N1,N1,N6,N6-tetramethylhexane-1,6-diamine with octadecyl chloride. The reaction is carried out in an organic solvent such as chloroform or dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated purification systems. The reaction conditions are carefully controlled to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
N1,N1,N6,N6-Tetramethyl-N1,N6-dioctadecylhexane-1,6-diaminium chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of quaternary ammonium groups.
Oxidation and Reduction: The long alkyl chains can undergo oxidation and reduction reactions, although the quaternary ammonium center remains relatively stable.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize the alkyl chains.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon can reduce the alkyl chains.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can modify the length and saturation of the alkyl chains.
Wissenschaftliche Forschungsanwendungen
N1,N1,N6,N6-Tetramethyl-N1,N6-dioctadecylhexane-1,6-diaminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating reactions between aqueous and organic phases.
Biology: Employed in the preparation of liposomes and other lipid-based delivery systems for drug delivery and gene therapy.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants and antiseptics.
Industry: Utilized as a surfactant in the formulation of detergents, emulsifiers, and antistatic agents.
Wirkmechanismus
The mechanism of action of N1,N1,N6,N6-Tetramethyl-N1,N6-dioctadecylhexane-1,6-diaminium chloride is primarily based on its surfactant properties. The compound reduces surface tension and facilitates the formation of micelles, which can encapsulate hydrophobic molecules. This property is exploited in various applications, from drug delivery to industrial cleaning.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N1,N1,N6,N6-Tetramethylhexane-1,6-diamine: A precursor to the quaternary ammonium compound, used in similar applications but lacks the long alkyl chains.
N1,N6-Didecyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium bromide: Another quaternary ammonium compound with shorter alkyl chains, used in similar applications but with different physical properties.
Uniqueness
N1,N1,N6,N6-Tetramethyl-N1,N6-dioctadecylhexane-1,6-diaminium chloride is unique due to its long octadecyl chains, which enhance its surfactant properties and make it particularly effective in applications requiring strong surface activity and micelle formation.
Eigenschaften
Molekularformel |
C46H98Cl2N2 |
|---|---|
Molekulargewicht |
750.2 g/mol |
IUPAC-Name |
6-[dimethyl(octadecyl)azaniumyl]hexyl-dimethyl-octadecylazanium;dichloride |
InChI |
InChI=1S/C46H98N2.2ClH/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39-43-47(3,4)45-41-37-38-42-46-48(5,6)44-40-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2;;/h7-46H2,1-6H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
WTVCMWVXQOWHMQ-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCCC.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



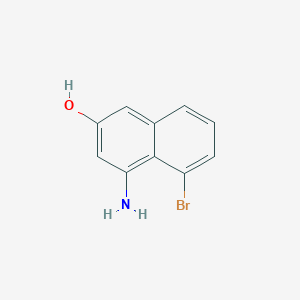
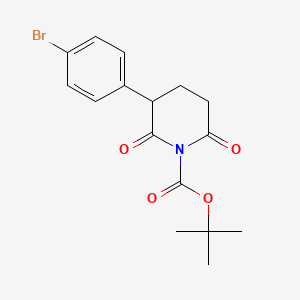
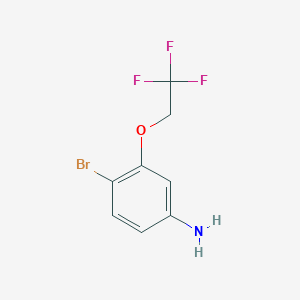
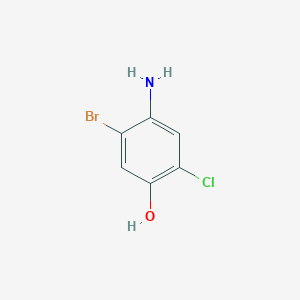
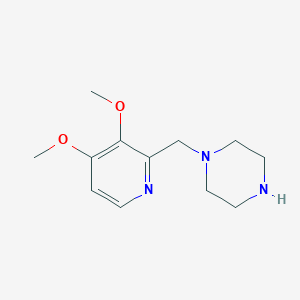
![2-[(4-Methoxyphenyl)methyl]pyrazolo[4,3-b]pyridine](/img/structure/B12851891.png)
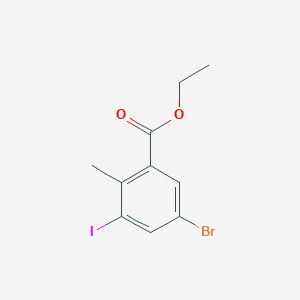


![4-Phenyl-6,7-dihydrothieno[3,2-c]pyridine](/img/structure/B12851914.png)
![5-[(2E)-3-(3,4-Dimethoxyphenyl)prop-2-enoyl]-6-hydroxy-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B12851919.png)
